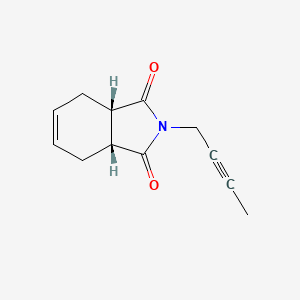
N-(5-bromopyridin-2-yl)-N-ethyl-1-(4-fluorophenyl)triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-bromopyridin-2-yl)-N-ethyl-1-(4-fluorophenyl)triazole-4-carboxamide, also known as BPTC, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BPTC belongs to the class of triazole derivatives that have been found to exhibit a wide range of biological activities.
Mécanisme D'action
The mechanism of action of N-(5-bromopyridin-2-yl)-N-ethyl-1-(4-fluorophenyl)triazole-4-carboxamide is not fully understood. However, it has been proposed that N-(5-bromopyridin-2-yl)-N-ethyl-1-(4-fluorophenyl)triazole-4-carboxamide may inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. N-(5-bromopyridin-2-yl)-N-ethyl-1-(4-fluorophenyl)triazole-4-carboxamide has also been found to inhibit the replication of certain viruses by interfering with their ability to bind to host cells.
Biochemical and Physiological Effects:
N-(5-bromopyridin-2-yl)-N-ethyl-1-(4-fluorophenyl)triazole-4-carboxamide has been found to have both biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. N-(5-bromopyridin-2-yl)-N-ethyl-1-(4-fluorophenyl)triazole-4-carboxamide has also been found to inhibit the growth and proliferation of fungi and viruses. In addition, N-(5-bromopyridin-2-yl)-N-ethyl-1-(4-fluorophenyl)triazole-4-carboxamide has been found to have neuroprotective effects, which may make it a potential therapeutic agent for neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(5-bromopyridin-2-yl)-N-ethyl-1-(4-fluorophenyl)triazole-4-carboxamide in lab experiments is that it has a relatively simple synthesis method, which makes it easy to produce in large quantities. However, one limitation of N-(5-bromopyridin-2-yl)-N-ethyl-1-(4-fluorophenyl)triazole-4-carboxamide is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Orientations Futures
There are several future directions for the scientific research of N-(5-bromopyridin-2-yl)-N-ethyl-1-(4-fluorophenyl)triazole-4-carboxamide. One potential direction is to further investigate its anticancer properties and optimize its therapeutic potential. Another direction is to study its potential as a diagnostic tool for Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of N-(5-bromopyridin-2-yl)-N-ethyl-1-(4-fluorophenyl)triazole-4-carboxamide and to identify any potential side effects.
Méthodes De Synthèse
The synthesis of N-(5-bromopyridin-2-yl)-N-ethyl-1-(4-fluorophenyl)triazole-4-carboxamide involves the reaction of 5-bromopyridin-2-amine with ethyl 4-fluorophenyl-1H-1,2,3-triazole-4-carboxylate in the presence of a catalyst. The resulting product is then purified using column chromatography. The yield of N-(5-bromopyridin-2-yl)-N-ethyl-1-(4-fluorophenyl)triazole-4-carboxamide is typically around 50%.
Applications De Recherche Scientifique
N-(5-bromopyridin-2-yl)-N-ethyl-1-(4-fluorophenyl)triazole-4-carboxamide has been found to exhibit potential therapeutic applications in various scientific research fields. It has been studied for its anticancer, antifungal, and antiviral activities. N-(5-bromopyridin-2-yl)-N-ethyl-1-(4-fluorophenyl)triazole-4-carboxamide has also been found to have potential as a diagnostic tool for Alzheimer's disease.
Propriétés
IUPAC Name |
N-(5-bromopyridin-2-yl)-N-ethyl-1-(4-fluorophenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrFN5O/c1-2-22(15-8-3-11(17)9-19-15)16(24)14-10-23(21-20-14)13-6-4-12(18)5-7-13/h3-10H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITALDIVSIWOQCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=NC=C(C=C1)Br)C(=O)C2=CN(N=N2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrFN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-bromopyridin-2-yl)-N-ethyl-1-(4-fluorophenyl)triazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[4-(3,4-Difluorophenyl)-4-oxobutanoyl]-methylamino]acetic acid](/img/structure/B7683438.png)
![4-[4-[(2-Methoxyphenyl)methyl]piperazin-1-yl]butanoic acid](/img/structure/B7683453.png)
![2-[(5-Chloro-4-methoxy-2-methylphenyl)sulfonylamino]acetic acid](/img/structure/B7683458.png)
![(3R,4R)-4-[ethyl-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino]pyrrolidin-3-ol](/img/structure/B7683464.png)

![N-(1,3-dioxo-2-azaspiro[4.4]nonan-2-yl)thiophene-2-carboxamide](/img/structure/B7683474.png)
![4-[(2-methoxyphenyl)methyl]-N-(2-methyl-1,3-benzoxazol-6-yl)piperidine-1-carboxamide](/img/structure/B7683477.png)
![1-(3-fluorophenyl)-N-[6-(trifluoromethyl)pyridin-2-yl]pyrazole-3-carboxamide](/img/structure/B7683484.png)


![N-[[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]methyl]-5-fluoro-2-methylaniline](/img/structure/B7683501.png)
![[2-bromo-4-[(Z)-2-cyano-3-(2-methoxy-4-nitroanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate](/img/structure/B7683517.png)
![N-[[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]methyl]-2-methoxy-5-methylaniline](/img/structure/B7683519.png)